molecular formula C9H12N2O2 B1636969 2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide

2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide

Cat. No.: B1636969
M. Wt: 180.2 g/mol
InChI Key: ZNROCTWEIUCJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide is an organic compound that belongs to the class of phenylacetamidines This compound is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 3-position on the phenyl ring, along with an acetamidine group attached to the phenyl ring

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-6(5-9(10)11)2-3-7(8)12/h2-4,12H,5H2,1H3,(H3,10,11)

InChI Key

ZNROCTWEIUCJSV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=N)N)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(=N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amidine precursor. One common method is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and acetamidine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The acetamidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamidine group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenylacetamidines depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamidine group can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxybenzaldehyde
  • 4-Hydroxy-3-methoxyphenylacetonitrile
  • 4-Hydroxy-3-methoxycinnamic acid

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide is unique due to the presence of the acetamidine group, which imparts distinct chemical and biological properties

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